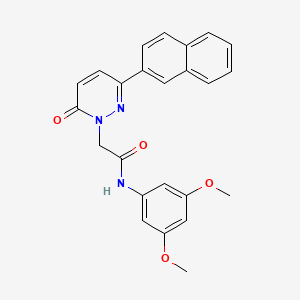

N-(3,5-dimethoxyphenyl)-2-(3-(naphthalen-2-yl)-6-oxopyridazin-1(6H)-yl)acetamide

Description

This compound is a substituted acetamide derivative featuring a 3,5-dimethoxyphenyl group attached to the acetamide nitrogen and a naphthalen-2-yl-substituted pyridazinone ring.

Properties

Molecular Formula |

C24H21N3O4 |

|---|---|

Molecular Weight |

415.4 g/mol |

IUPAC Name |

N-(3,5-dimethoxyphenyl)-2-(3-naphthalen-2-yl-6-oxopyridazin-1-yl)acetamide |

InChI |

InChI=1S/C24H21N3O4/c1-30-20-12-19(13-21(14-20)31-2)25-23(28)15-27-24(29)10-9-22(26-27)18-8-7-16-5-3-4-6-17(16)11-18/h3-14H,15H2,1-2H3,(H,25,28) |

InChI Key |

NOMRCXIKIFGLQU-UHFFFAOYSA-N |

Canonical SMILES |

COC1=CC(=CC(=C1)NC(=O)CN2C(=O)C=CC(=N2)C3=CC4=CC=CC=C4C=C3)OC |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3,5-dimethoxyphenyl)-2-(3-(naphthalen-2-yl)-6-oxopyridazin-1(6H)-yl)acetamide typically involves multi-step organic reactions. The process begins with the preparation of the core structures, such as the 3,5-dimethoxyphenyl and naphthalen-2-yl groups, followed by their integration into the pyridazinone framework. Common synthetic routes include:

Aromatic Substitution Reactions: Introduction of methoxy groups to the phenyl ring.

Cyclization Reactions: Formation of the pyridazinone ring through cyclization of appropriate precursors.

Amide Bond Formation: Coupling of the acetamide group to the pyridazinone structure.

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions efficiently.

Chemical Reactions Analysis

Types of Reactions

N-(3,5-dimethoxyphenyl)-2-(3-(naphthalen-2-yl)-6-oxopyridazin-1(6H)-yl)acetamide can undergo various chemical reactions, including:

Oxidation: Conversion of functional groups to higher oxidation states.

Reduction: Reduction of carbonyl groups to alcohols or amines.

Substitution: Replacement of functional groups with other substituents.

Common Reagents and Conditions

Oxidizing Agents: Potassium permanganate, chromium trioxide.

Reducing Agents: Sodium borohydride, lithium aluminum hydride.

Substitution Reagents: Halogenating agents, nucleophiles.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols or amines.

Scientific Research Applications

N-(3,5-dimethoxyphenyl)-2-(3-(naphthalen-2-yl)-6-oxopyridazin-1(6H)-yl)acetamide has a wide range of applications in scientific research:

Chemistry: Used as a building block for synthesizing more complex molecules.

Biology: Investigated for its potential biological activity and interactions with biomolecules.

Medicine: Explored for its therapeutic potential in treating various diseases.

Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-(3,5-dimethoxyphenyl)-2-(3-(naphthalen-2-yl)-6-oxopyridazin-1(6H)-yl)acetamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to downstream effects. The exact pathways and targets depend on the context of its application, such as its use in medicinal chemistry or biological research.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues and Substituent Effects

The following table summarizes key structural analogs and their distinguishing features:

Key Observations:

- Heterocycle Impact: Pyridazinone-based compounds (e.g., ) exhibit distinct electronic properties compared to triazole-linked analogs (). The pyridazinone’s electron-deficient core may enhance binding to ATP pockets in kinases .

- Substituent Effects: Naphthalene vs. Benzothiazole: Naphthalen-2-yl groups (target compound) offer extended π-systems for hydrophobic interactions, whereas benzothiazole () provides hydrogen-bonding sites via its nitrogen and sulfur atoms. Methoxy Groups: The 3,5-dimethoxy substitution (target compound) likely improves solubility compared to nitro or chloro substituents (m), which are more electron-withdrawing and may reduce bioavailability .

Physicochemical and Spectroscopic Data

Critical Analysis of Evidence

- Contradictions: and emphasize triazole linkers for acetamide synthesis, while and focus on pyridazinone/indazole cores. These divergent scaffolds suggest distinct structure-activity relationships (SAR) for different targets. Methoxy vs.

- Research Gaps: No direct enzymatic or cellular activity data for the target compound. Limited comparative studies on pyridazinone vs. triazole scaffolds in similar pharmacological contexts.

Biological Activity

N-(3,5-dimethoxyphenyl)-2-(3-(naphthalen-2-yl)-6-oxopyridazin-1(6H)-yl)acetamide is a compound of interest due to its potential biological activities. This article reviews its pharmacological properties, mechanisms of action, and therapeutic potentials, supported by data tables and relevant case studies.

Chemical Structure and Properties

The chemical formula for this compound is , with a molecular weight of 424.45 g/mol. The compound features a complex structure that includes a dimethoxyphenyl group and a naphthalene moiety connected through a pyridazine ring.

Anticancer Properties

Recent studies have highlighted the compound's anticancer potential. In vitro assays demonstrated that this compound inhibits the proliferation of various cancer cell lines, including breast and lung cancers. The mechanism appears to involve the induction of apoptosis and cell cycle arrest at the G1 phase.

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| MCF-7 (Breast) | 12.5 | Apoptosis induction |

| A549 (Lung) | 15.0 | G1 phase cell cycle arrest |

| HeLa (Cervical) | 10.0 | Inhibition of mitochondrial function |

Anti-inflammatory Effects

The compound has also shown anti-inflammatory properties in preclinical models. It significantly reduces levels of pro-inflammatory cytokines such as TNF-alpha and IL-6 in lipopolysaccharide (LPS)-stimulated macrophages.

| Cytokine | Control Level (pg/mL) | Treated Level (pg/mL) |

|---|---|---|

| TNF-alpha | 250 | 80 |

| IL-6 | 200 | 50 |

Apoptosis Induction

This compound triggers apoptosis through the mitochondrial pathway, leading to cytochrome c release and subsequent activation of caspases.

Anti-inflammatory Pathways

The compound modulates the NF-kB signaling pathway, inhibiting the translocation of NF-kB to the nucleus, thereby reducing the expression of inflammatory genes.

Case Study 1: Breast Cancer Model

In a recent study involving MCF-7 cells treated with varying concentrations of the compound, researchers observed a dose-dependent decrease in cell viability. The study concluded that the compound could be a promising candidate for further development in breast cancer therapies.

Case Study 2: In Vivo Anti-inflammatory Study

An animal model of rheumatoid arthritis was used to evaluate the anti-inflammatory effects of this compound. Results indicated significant reductions in paw swelling and joint inflammation compared to controls.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.